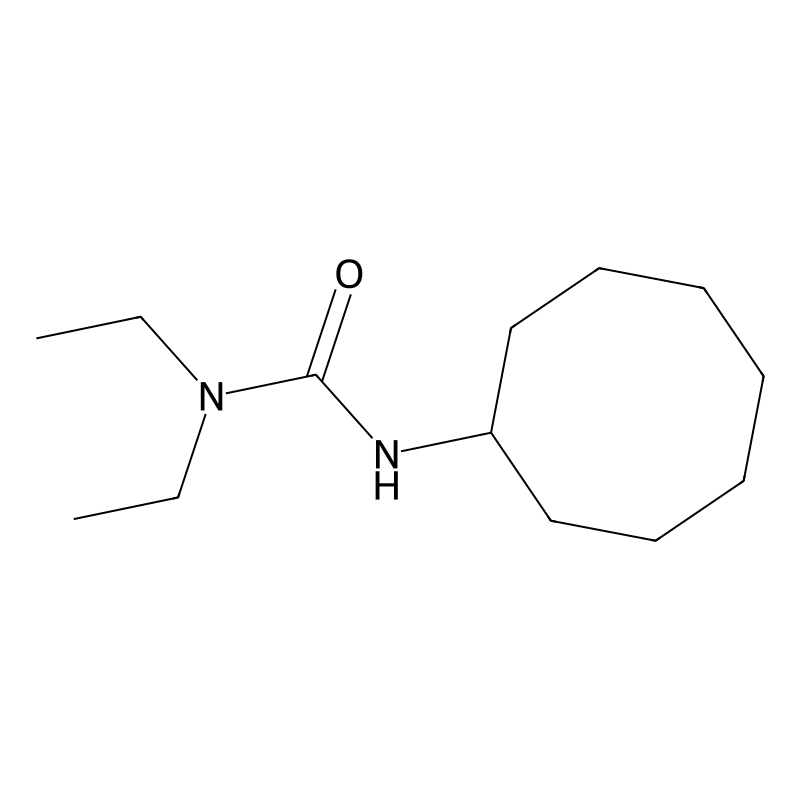

3-Cyclooctyl-1,1-diethylurea

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Cyclooctyl-1,1-diethylurea, commonly referred to as cycluron, is a compound classified under the urea herbicides. Its chemical structure features a cyclooctane ring attached to a diethylurea moiety, which contributes to its herbicidal properties. Cycluron is known for its role in inhibiting photosynthesis in susceptible plant species, making it effective in agricultural applications for weed control .

- Formation of Inclusion Complexes: Cycluron can form inclusion complexes with cyclodextrins, enhancing its solubility and bioavailability. This reaction is significant in developing formulations that improve the efficacy of the herbicide .

- Reactivity with Amines: Cycluron can react with primary amines, leading to diverse products depending on the amine structure involved. This reaction pathway is essential for synthesizing related compounds and exploring their biological activities .

Cycluron exhibits notable biological activity as a herbicide. Its mechanism involves:

- Photosynthesis Inhibition: Cycluron disrupts the photosynthetic process in plants by interfering with electron transport chains, leading to plant death. This action is primarily effective against broadleaf weeds while sparing certain crops.

- Toxicity Profile: The compound has been evaluated for its toxicity levels in various organisms, indicating a need for careful application to minimize environmental impact and non-target organism effects .

The synthesis of 3-Cyclooctyl-1,1-diethylurea typically involves:

- Starting Materials: The synthesis begins with cyclooctylamine and diethyl carbonate or diethyl urea.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions, often utilizing catalysts to enhance yield.

- Purification: Post-synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level .

Interaction studies involving cycluron focus on its behavior in different environments and its interactions with other substances:

- Inclusion Complexes: Research has shown that cycluron forms stable complexes with cyclodextrins, which can enhance its solubility and stability in aqueous solutions. This interaction is beneficial for developing more effective herbicidal formulations .

- Environmental Interactions: Studies have assessed how cycluron interacts with soil components and microbial communities, providing insights into its environmental fate and potential ecological impacts .

Several compounds share structural similarities with 3-Cyclooctyl-1,1-diethylurea. Here are some notable examples:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1,1-Diethylurea | Urea derivative | Used primarily as a solvent; less herbicidal activity |

| 3-Cyclohexyl-1,1-diethylurea | Urea derivative | Similar herbicidal action but different efficacy |

| 1-(3-Chlorophenyl)-3-methylurea | Phenylurea | Selective against certain weed species |

Uniqueness of Cycluron

Cycluron's unique feature lies in its cyclooctane ring structure which provides distinct physical and chemical properties compared to other urea derivatives. This structural characteristic contributes to its specific mode of action as a herbicide and influences its solubility and interaction profiles with other compounds.